N-(4-bromo-2,6-dimethylphenyl)acetamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYWLULGRRSFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358201 | |
| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119416-26-1 | |
| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of N 4 Bromo 2,6 Dimethylphenyl Acetamide
Nucleophilic Substitution Reactions of the Bromine Moiety
Aryl halides, such as N-(4-bromo-2,6-dimethylphenyl)acetamide, are generally less reactive towards traditional nucleophilic substitution reactions than alkyl halides. vedantu.comdoubtnut.com This reduced reactivity stems from several factors:
Resonance Stabilization: The lone pair of electrons on the bromine atom can delocalize into the π-system of the benzene (B151609) ring. This resonance imparts a partial double bond character to the carbon-bromine (C-Br) bond, making it stronger and more difficult to break. shaalaa.comaskfilo.com
Hybridization: The carbon atom bonded to the bromine is sp² hybridized, which is more electronegative than the sp³ hybridized carbon found in alkyl halides. This sp² carbon holds the electrons of the C-Br bond more tightly, shortening the bond and increasing its strength. askfilo.comck12.org
Electronic Repulsion: The electron-rich aromatic ring can repel incoming nucleophiles, making an attack on the ring less favorable. shaalaa.com
Furthermore, the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is severely diminished by steric hindrance. The two methyl groups ortho to the C-Br bond physically obstruct the path of an incoming nucleophile, making the backside attack required for substitution extremely difficult. libretexts.orgnumberanalytics.com While electron-withdrawing groups at the ortho and para positions can activate aryl halides towards SNAr reactions, the acetamide (B32628) group is only moderately activating, and this electronic effect is insufficient to overcome the profound steric hindrance. shaalaa.com
Consequently, classical SNAr reactions that proceed via an addition-elimination mechanism are highly unlikely to occur with this substrate under standard conditions. Modern cross-coupling methodologies are required to functionalize the C-Br bond.
Transition-metal-catalyzed cross-coupling reactions provide a powerful toolkit for overcoming the inherent low reactivity of sterically hindered aryl halides. Reactions such as the Suzuki, Buchwald-Hartwig, and Ullmann couplings are well-suited for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the 4-position of the phenyl ring.
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Using a palladium catalyst with specialized bulky phosphine (B1218219) ligands (e.g., tBuBrettPhos), this compound can be coupled with a variety of primary and secondary amines, anilines, and N-heterocycles to yield N-(4-amino-2,6-dimethylphenyl)acetamide derivatives. nih.govmit.eduresearchgate.net
The Suzuki coupling reaction enables the formation of C-C bonds by reacting the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of alkyl, alkenyl, or aryl groups at the 4-position.
Copper-Catalyzed Reactions: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions (high temperatures), modern modifications using ligands such as diamines allow the reactions to proceed under milder conditions. wikipedia.org This method is particularly useful for coupling with phenols, thiols, and amides.
Below is a table summarizing potential synthetic transformations of the bromine moiety.
| Reaction Type | Nucleophile/Reagent | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amines (R¹R²NH) | Pd(OAc)₂, Bulky Phosphine Ligand, Base (e.g., NaOtBu) | N-(4-(R¹R²N)-2,6-dimethylphenyl)acetamide |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | N-(4-Aryl/Alkyl-2,6-dimethylphenyl)acetamide |
| Ullmann Condensation (C-O) | Phenols (ArOH) | CuI, Ligand (e.g., Phenanthroline), Base (e.g., K₂CO₃) | N-(4-Aryloxy-2,6-dimethylphenyl)acetamide |
| Ullmann Condensation (C-N) | Amides, N-Heterocycles | CuI, Ligand (e.g., 1,2-diamine), Base (e.g., K₃PO₄) | N-(4-(Amido/Heterocyclyl)-2,6-dimethylphenyl)acetamide |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | N-(4-(Alkynyl)-2,6-dimethylphenyl)acetamide |
Reactions Involving the Amide Functional Group
Amides are generally stable functional groups that resist hydrolysis under neutral conditions. byjus.com The hydrolysis of the acetamide group in this compound to yield 4-bromo-2,6-dimethylaniline (B44771) and acetic acid requires forceful conditions, typically prolonged heating in the presence of a strong acid or base. allen.inchemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. byjus.comresearchgate.net
Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the 4-bromo-2,6-dimethylanilide anion, which is then protonated, leads to the final products. byjus.comresearchgate.net
The rate of hydrolysis can be influenced by the electronic nature of substituents on the phenyl ring. researchgate.netresearchgate.net The bromo-substituent at the para-position is electron-withdrawing, which may slightly increase the rate of hydrolysis compared to an unsubstituted acetanilide (B955). researchgate.net However, amides remain significantly more resistant to hydrolysis than esters. libretexts.org
The nitrogen atom of the amide in this compound is significantly less nucleophilic than that of an amine due to the delocalization of its lone pair into the adjacent carbonyl group. libretexts.org Consequently, direct N-alkylation and N-acylation are challenging.
N-Alkylation: Direct alkylation of the amide nitrogen is difficult and often requires strong bases to deprotonate the amide first, forming an amidate anion, which can then react with an alkyl halide. researchgate.net However, O-alkylation can be a competing side reaction. Alternative methods, such as reductive amination protocols or coupling with alcohols under transition-metal catalysis, represent more modern approaches to achieving N-alkylation. researchgate.netnih.gov
N-Acylation: While N-acylation of amines is a common reaction, further acylation of an already formed amide is generally not feasible under standard conditions. orientjchem.org The resulting imide would be highly strained and electronically unfavorable. Protection-deprotection strategies or synthesis from a different starting material would be necessary to obtain N-acyl derivatives.
Oxidative and Reductive Transformations
Oxidative Reactions: The this compound molecule possesses several sites that could potentially undergo oxidation, although these reactions often require specific and potent oxidizing agents. The aromatic ring is relatively electron-rich due to the amide and methyl groups, but oxidation would likely lead to a mixture of products or degradation under harsh conditions. The methyl groups on the ring or the acetyl group could be oxidized, but this would also require strong reagents. A potential transformation is the aerobic oxidation of arylacetamides to N-substituted α-keto amides, though this typically applies to substrates with a methylene (B1212753) group adjacent to the carbonyl. researchgate.net
Reductive Reactions: The most synthetically useful reductive transformations involve the precursor, N-(4-bromo-2,6-dimethyl-3-nitrophenyl)acetamide, or modifications of the target compound itself.
Reduction of a Nitro Group: A common synthetic route to amino-substituted derivatives involves the catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂, Fe/HCl) of a corresponding nitro-substituted precursor. nih.govorganic-chemistry.org This would yield N-(4-bromo-3-amino-2,6-dimethylphenyl)acetamide, a valuable intermediate for further synthesis.
Hydrodebromination: The bromine atom can be removed via catalytic hydrogenation. Using a palladium catalyst and a hydrogen source (like H₂ gas or formic acid), the C-Br bond can be cleaved to yield N-(2,6-dimethylphenyl)acetamide. This reaction is a form of reductive dehalogenation.
The table below outlines key reductive transformations.
| Transformation | Starting Material | Reagents (Typical) | Product |
|---|---|---|---|
| Nitro Group Reduction | N-(4-bromo-2,6-dimethyl-X-nitrophenyl)acetamide | H₂, Pd/C or Fe, HCl | N-(X-amino-4-bromo-2,6-dimethylphenyl)acetamide |
| Hydrodebromination | This compound | H₂, Pd/C, Base (e.g., Et₃N) | N-(2,6-dimethylphenyl)acetamide |
Investigations into Ring Functionalization of the Phenyl Moiety
The phenyl ring of this compound is a versatile scaffold amenable to a variety of chemical transformations. The presence of the bromine atom at the C4 position provides a reactive handle for the introduction of new functional groups, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. Research in this area has focused on creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of derivatives with potentially novel properties.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent on the phenyl ring of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations have become powerful tools for the formation of C-C and C-N bonds.
One of the most widely utilized methods for C-C bond formation is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the general applicability of this reaction to aryl bromides is well-established. For instance, a related compound, N-(2,5-dibromophenyl)acetamide, has been successfully subjected to Suzuki cross-coupling with various arylboronic acids, demonstrating the feasibility of this transformation on similar scaffolds. researchgate.net This suggests that this compound would readily couple with a variety of aryl and heteroaryl boronic acids to furnish the corresponding biaryl structures.
The Sonogashira coupling offers a direct route to arylated alkynes through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting products, containing the arylethynyl moiety, are valuable intermediates in the synthesis of more complex molecules. The general protocol for Sonogashira coupling is robust and has been applied to a wide array of aryl bromides, indicating its potential for the functionalization of this compound.
Another important C-C bond-forming reaction is the Heck reaction , which involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process is a key method for the vinylation of aryl rings. The reaction conditions are generally mild and tolerant of various functional groups, making it a plausible method for modifying the phenyl ring of this compound.
For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. wikipedia.orgnih.gov This powerful transformation allows for the direct introduction of an amino group at the C4 position of the phenyl ring, leading to the synthesis of N-(4-amino-2,6-dimethylphenyl)acetamide derivatives. The versatility of the Buchwald-Hartwig amination has made it a cornerstone of modern synthetic organic chemistry.
The following table summarizes the potential palladium-catalyzed cross-coupling reactions for the functionalization of this compound based on established methodologies for aryl bromides.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst, Base | Biaryl derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne derivative |
| Heck Reaction | Alkene | Pd(0) catalyst, Base | Vinylated arene derivative |
| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Ligand, Base | Arylamine derivative |
Other Ring Functionalization Strategies
Beyond palladium-catalyzed reactions, other methods can be envisaged for the functionalization of the phenyl moiety. Copper-catalyzed cyanation of aryl bromides provides a direct route to aryl nitriles. This transformation typically employs a copper(I) cyanide salt and is a valuable method for introducing a cyano group, which can be further elaborated into other functionalities such as carboxylic acids, amides, or amines.
Structural Elucidation and Conformational Analysis of N 4 Bromo 2,6 Dimethylphenyl Acetamide
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For N-(4-bromo-2,6-dimethylphenyl)acetamide, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.
In the ¹H NMR spectrum, distinct signals would be expected for the different types of protons present in the molecule. The methyl protons of the acetamide (B32628) group would likely appear as a sharp singlet. The two equivalent methyl groups on the aromatic ring would also produce a single, more intense singlet. The aromatic protons, being in a symmetrical environment, would appear as a singlet as well. The N-H proton of the amide group would give rise to a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Separate resonances would be observed for the carbonyl carbon of the acetamide group, the methyl carbon of the acetamide, the two equivalent aromatic methyl carbons, and the distinct carbons of the phenyl ring. The carbon atoms attached to the bromine and nitrogen atoms would show characteristic chemical shifts influenced by the electronegativity of these heteroatoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Acetamide CH₃ | ~2.1 | ~24 |
| Aromatic CH₃ | ~2.2 | ~18 |
| Aromatic CH | ~7.2 | ~130 |
| N-H | Variable (broad) | - |
| Carbonyl C=O | - | ~168 |
| Aromatic C-N | - | ~135 |
| Aromatic C-CH₃ | - | ~138 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the secondary amide. The N-H stretching vibration of the amide would appear as a distinct peak in the range of 3250-3350 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹. The presence of the C-N bond would likely give rise to a stretching band in the 1250-1350 cm⁻¹ region. The C-Br stretching vibration is typically found at lower wavenumbers, in the 500-600 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3250 - 3350 |
| C-H (Aromatic/Alkyl) | Stretch | 2850 - 3100 |
| C=O (Amide) | Stretch | 1650 - 1680 |
| C-N (Amide) | Stretch | 1250 - 1350 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond. The loss of the acetyl group (•COCH₃) would result in a significant fragment ion. Another prominent fragmentation would be the cleavage of the N-C(aryl) bond. The presence of the methyl groups on the aromatic ring could also lead to the formation of a tropylium-like ion through rearrangement and fragmentation.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure |
|---|---|
| [M]⁺, [M+2]⁺ | C₁₀H₁₂BrNO⁺ |
| [M - 42]⁺, [M - 42+2]⁺ | [C₈H₁₀BrN]⁺ |
| [M - 57]⁺, [M - 57+2]⁺ | [C₇H₇Br]⁺ |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.
Although a crystal structure for this compound itself is not publicly available, the structure of the closely related compound, 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide, provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.gov In this related structure, the molecule adopts a specific conformation where the two aromatic rings are not coplanar. nih.gov
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility.
In the solid state, this compound is expected to form robust hydrogen bonding networks. The amide N-H group is a classic hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This would lead to the formation of strong N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of amides. nih.govresearchgate.net These interactions can link molecules into chains or more complex architectures. nih.gov
Table 4: Common Intermolecular Interactions in Acetamides
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| N-H···O | Amide N-H | Carbonyl O | 2.8 - 3.2 |
| C-H···O | Aromatic/Alkyl C-H | Carbonyl O | 3.0 - 3.5 |
Crystal Packing and Intermolecular Interactions
Halogen Bonding and Aromatic Interactions
In the absence of a crystal structure for this compound, a definitive analysis of its halogen bonding and aromatic interactions is not possible. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, and aromatic interactions, such as π-π stacking, are highly dependent on the specific packing of molecules in the crystalline state.
Theoretical considerations suggest that the bromine atom in the para-position of the phenyl ring could act as a halogen bond donor. The likelihood and geometry of such bonds would be influenced by the presence of suitable halogen bond acceptors in the crystal lattice, such as the carbonyl oxygen of the acetamide group of a neighboring molecule.
Similarly, aromatic π-π stacking interactions between the dimethyl-substituted phenyl rings are plausible. The presence of the ortho-methyl groups, however, would likely introduce steric hindrance, potentially leading to offset or T-shaped π-stacking arrangements rather than a face-to-face conformation. The interplay between potential hydrogen bonding involving the amide group, halogen bonding, and aromatic interactions would ultimately dictate the supramolecular assembly.
Conformational Analysis of Dihedral Angles and Molecular Geometry
For instance, in the related compound 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide, the dihedral angle between the two benzene (B151609) rings is reported to be 69.8(2)°. nih.gov This significant twist is indicative of the steric pressure exerted by the ortho-methyl groups on the 2,6-dimethylphenyl moiety, which forces the two aromatic systems out of planarity. It is highly probable that this compound would adopt a similarly non-planar conformation.
The planarity of the acetamide group is a common feature in related structures, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. The key dihedral angle to consider would be that between the plane of the phenyl ring and the plane of the amide linkage. Steric hindrance from the ortho-methyl groups would likely cause a significant rotation around the C(aryl)-N bond.
Table 1: Anticipated Key Dihedral Angles in this compound
| Dihedral Angle | Expected Value Range (°) | Rationale |
|---|---|---|
| Phenyl Ring Plane vs. Amide Plane | 60 - 90 | Steric hindrance from ortho-methyl groups is expected to induce a significant twist. |
Polymorphism and Co-crystallization Studies
There are currently no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have significant impacts on physical properties. The potential for this compound to exhibit polymorphism would depend on the flexibility of its molecular conformation and the various intermolecular interactions it can form.
Co-crystallization, the process of forming a crystalline solid with a stoichiometric amount of another compound (a coformer), is a widely used technique in crystal engineering. The amide functionality and the bromine atom in this compound present potential sites for hydrogen and halogen bonding, respectively, making it a candidate for co-crystallization studies with appropriate coformers. Such studies could yield new solid forms with tailored properties. However, without experimental investigation, any discussion of its polymorphic or co-crystalline behavior remains speculative.
Computational and Theoretical Investigations of N 4 Bromo 2,6 Dimethylphenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules at the atomic level. For a molecule like N-(4-bromo-2,6-dimethylphenyl)acetamide, these methods could provide deep insights into its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure. This geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-N (amide) bond length | Data not available |
| C=O (amide) bond length | Data not available |
| C-Br bond length | Data not available |
Note: This table is for illustrative purposes only. No published data for these parameters could be located.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a method to study charge transfer and intramolecular interactions. An NBO analysis of this compound would reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. These interactions are crucial for understanding the molecule's stability. For instance, one could analyze the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. For this compound, an MEP surface map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The oxygen atom of the carbonyl group would be expected to be a region of high negative potential.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties.
NMR: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help in the structural elucidation of the molecule.
IR: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This would help in identifying the characteristic vibrational modes, such as the C=O stretch of the amide group.
UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule, providing information about its electronic structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Peak/Signal |
|---|---|
| ¹H NMR (ppm) | Data not available |
| ¹³C NMR (ppm) | Data not available |
| IR (cm⁻¹) - C=O stretch | Data not available |
Note: This table is for illustrative purposes only. No published predicted spectroscopic data could be located.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time.
Conformational Flexibility and Rotational Barriers
MD simulations could be employed to study the conformational flexibility of this compound. This would involve analyzing the rotation around key single bonds, such as the bond connecting the phenyl ring to the nitrogen atom and the amide C-N bond. By calculating the energy as a function of the dihedral angle, the rotational barriers could be determined, providing insight into the molecule's dynamic behavior and the relative stability of different conformers.
Solvent Effects on Molecular Conformation
The conformation of this compound is significantly influenced by its surrounding solvent environment. Computational studies, often employing methods like Density Functional Theory (DFT), can predict how the molecule's geometry changes in different solvents. These changes are primarily driven by the polarity of the solvent and its ability to form hydrogen bonds.
In non-polar solvents, the conformation of this compound is primarily determined by intramolecular forces, such as steric hindrance between the ortho-methyl groups and the acetamide (B32628) group. This steric repulsion influences the dihedral angle between the phenyl ring and the amide plane.
In polar solvents, intermolecular interactions become more prominent. Polar solvents can stabilize different conformers through dipole-dipole interactions and hydrogen bonding. For instance, in protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the carbonyl oxygen and the N-H group of the acetamide moiety. These interactions can affect the bond lengths and angles within the molecule.
A theoretical investigation into N-phenylacetamide derivatives in various solvents, including water, ethanol, and acetone, revealed that bond lengths can be influenced by the solvent environment. Such studies utilize computational models to compare the geometry in the gas phase with that in different solvents, providing insights into the conformational changes. For acetanilides with ortho-substituents, polar solvents have been shown to disrupt intramolecular hydrogen bonds, causing the acetamido group to move out of the plane of the aromatic ring.
Table 1: Predicted Conformational Changes of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Expected Primary Interactions | Predicted Conformational Effect |
| Gas Phase | 1 | Intramolecular steric hindrance | Non-planar conformation due to ortho-methyl groups |
| Cyclohexane | 2.02 | van der Waals forces | Similar to gas phase, minimal deviation |
| Dichloromethane | 8.93 | Dipole-dipole interactions | Slight stabilization of polar conformers |
| Acetone | 20.7 | Strong dipole-dipole interactions | Increased planarity of the amide group |
| Ethanol | 24.55 | Hydrogen bonding and dipole-dipole | Significant conformational changes, potential for altered dihedral angles |
| Water | 80.1 | Extensive hydrogen bonding | Strong stabilization of polar conformers, potential for significant geometric changes |
Theoretical Studies on Reactivity and Reaction Mechanisms
Theoretical studies are instrumental in elucidating the reactivity of this compound and predicting its behavior in chemical reactions. Methods such as DFT can be used to calculate various molecular properties that act as reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the acetamide group, while the LUMO is expected to be centered on the carbonyl carbon and the aromatic ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. For this compound, these maps would show negative potential (red regions) around the carbonyl oxygen, indicating a site for electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton, making it susceptible to nucleophilic attack or deprotonation. A computational study on the alkaline hydrolysis of N-phenylacetamides found that the electrostatic potential at the carbonyl carbon atom is an accurate index for predicting reactivity towards nucleophilic attack.
Reaction Mechanisms: Theoretical calculations can model the transition states and intermediates of potential reactions. For example, in the hydrolysis of this compound, computational models can elucidate the step-by-step mechanism, including the initial nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the amide bond. Such studies can also predict the activation energies for different pathways, helping to determine the most likely reaction mechanism. DFT studies on acetamide derivatives have been used to understand their local reactivity and potential mechanisms of interaction with biological targets.
Table 2: Calculated Reactivity Descriptors for this compound (Illustrative Values)
| Descriptor | Predicted Value (Illustrative) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Moderate nucleophilicity, susceptible to electrophilic attack on the ring and nitrogen. |
| LUMO Energy | -1.2 eV | Moderate electrophilicity, carbonyl carbon is a site for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | High kinetic stability. |
| Electrostatic Potential at Carbonyl Carbon | +0.5 au | High susceptibility to nucleophilic attack. |
| Natural Charge on Carbonyl Carbon | +0.6 e | Electrophilic nature of the carbonyl carbon. |
Tautomeric Stability and Energetic Landscape
Tautomerism is a form of isomerism that involves the migration of a proton. For this compound, the most relevant tautomeric equilibrium is the amide-imidol tautomerism.
Amide form: C(=O)-NH-
Imidol form: C(OH)=N-
Computational chemistry can be used to determine the relative stabilities of these tautomers and the energy barrier for their interconversion. DFT calculations are commonly employed to optimize the geometries of both tautomers and calculate their electronic energies.
In the gas phase and in non-polar solvents, the amide form of acetanilides is generally significantly more stable than the imidol form. This is due to the greater strength of the C=O double bond compared to the C=N double bond.
The presence of solvents can influence the tautomeric equilibrium. Polar and protic solvents can stabilize the imidol form through hydrogen bonding with the hydroxyl group and the imine nitrogen. However, even in polar solvents, the amide form is typically the predominant species for simple amides.
The energetic landscape of the tautomerization process can be mapped by calculating the energy of the transition state for the proton transfer. This provides the activation energy for the interconversion. The transition state is expected to involve a four-membered ring structure where the proton is partially bonded to both the nitrogen and oxygen atoms. Computational studies on keto-enol tautomerism, which is analogous to amide-imidol tautomerism, have shown that the transition state energies can be calculated to understand the kinetics of the process.
Table 3: Calculated Relative Energies of Amide and Imidol Tautomers of this compound (Illustrative Values)
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Predicted Population at Equilibrium |
| Amide | 0 (Reference) | 0 (Reference) | >99.9% |
| Imidol | +15 | +10 | <0.1% |
| Transition State | +45 | +35 | N/A |
Biological and Pharmacological Research on N 4 Bromo 2,6 Dimethylphenyl Acetamide and Its Derivatives
Biological Activity Screening Methodologies
The preliminary assessment of novel chemical entities, including derivatives of N-(4-bromo-2,6-dimethylphenyl)acetamide, involves a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models. This systematic evaluation is crucial for identifying lead compounds and understanding their mechanisms of action.
The identification of specific molecular targets is a cornerstone of modern drug discovery. For acetamide (B32628) derivatives with suspected antimicrobial properties, a combination of computational and biochemical assays is often employed.
Molecular Docking Studies: In silico molecular docking is a primary tool used to predict the interaction between a ligand (the compound) and a biological target (a protein or enzyme). For antibacterial derivatives, common targets include essential bacterial enzymes like DNA gyrase and ParE, which are Type II topoisomerases. nih.govnih.gov Studies on related acetamide structures have used docking to show that these compounds can fit into the same hydrophobic pockets as known inhibitors, such as levofloxacin (B1675101), suggesting a similar mechanism of action involving the inhibition of bacterial DNA replication. nih.gov
Enzyme Inhibition Assays: Following promising in silico results, in vitro enzyme inhibition assays are performed to confirm the biological activity. For instance, derivatives of phenylacetamide have been screened for their ability to inhibit the E. coli ParE enzyme, with some compounds demonstrating potent inhibitory activity with IC50 values in the sub-micromolar range. nih.gov Similarly, other studies have investigated the inhibition of enzymes like alkaline phosphatase to understand the broader biological impact of related carboxamide derivatives.
While extensive in vivo research specifically on the antimicrobial properties of this compound is not widely documented in peer-reviewed literature, the methodologies for assessing such compounds are well-established. These models range from simple invertebrate systems for high-throughput screening to more complex mammalian models that more closely mimic human infections. nih.gov
Non-Mammalian Models: The nematode Caenorhabditis elegans has been developed as an effective initial in vivo screening tool. nih.gov This model allows for the assessment of a compound's ability to protect the host from a lethal bacterial infection, providing a measure of in vivo efficacy in a living organism. nih.gov For example, C. elegans infected with Carbapenem-resistant Klebsiella pneumoniae (CRKP) can be used to evaluate the protective effects of antimicrobial agents over time. nih.gov
Mammalian Models: Murine models are the most common for early-stage mammalian testing due to their reliability and the availability of established protocols. youtube.com These models are critical for providing proof-of-concept data and for studying the pharmacokinetic and pharmacodynamic (PK/PD) parameters of a new drug candidate. nih.gov Common murine models used for antibacterial drug evaluation include:
Thigh Infection Model: Often used with neutropenic mice to evaluate the direct antimicrobial effect of a compound in the absence of a robust immune response. amr.solutions
Lung Infection/Pneumonia Model: Immunocompetent or immunocompromised animals are infected intranasally or endotracheally to mimic respiratory infections. amr.solutionsmdpi.com Efficacy is measured by bacterial load reduction in the lungs and improved survival rates. mdpi.com
Systemic Infection/Bacteremia Models: These models, often involving intraperitoneal injection of bacteria, are used to assess a compound's efficacy against infections that have spread throughout the bloodstream. youtube.com
Larger animal models, such as those involving rabbits or pigs, may be used in later preclinical stages to more closely approximate human physiology and infections, particularly for complex conditions like pneumonia. nih.govamr.solutions
Assessment of Antimicrobial Potential
Derivatives of N-phenylacetamide have been the subject of numerous studies to evaluate their efficacy against a wide spectrum of microbial pathogens. These investigations typically determine the minimum concentration of the compound required to inhibit or kill the microorganism.
The antibacterial potential of this compound derivatives and related compounds has been tested against a variety of Gram-positive and Gram-negative bacteria. Standard methods such as agar (B569324) well diffusion and broth microdilution are used to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. Some studies also determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the bacteria. nih.gov
Research has shown that acetamide derivatives can be effective against clinically relevant pathogens. For instance, certain phenylacetamide derivatives have demonstrated significant activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.64 µg/mL. nih.gov Other related structures have shown promise against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).
| Compound Class/Derivative | Bacterial Strain | Method | Key Findings |
| Phenylacetamide Derivatives | Escherichia coli | Broth Microdilution | MIC: 0.64 µg/mL; MBC at one-fold MIC nih.gov |
| Phenylacetamide Derivatives | MRSA | Broth Microdilution | Significant bactericidal activity nih.gov |
| Benzimidazole-based Acetamides | Pseudomonas aeruginosa | Broth Microdilution | MIC: 125 µg/mL (comparable to streptomycin) |
| N-phenylacetamide thiazole (B1198619) derivatives | Xanthomonas oryzae pv. Oryzae (Xoo) | In Vitro Assay | Promising results against plant pathogenic bacteria mdpi.com |
| 2-Mercaptobenzothiazole Acetamides | Gram-positive & Gram-negative spp. | Agar Well Diffusion | Significant activity, comparable to levofloxacin nih.gov |
The antifungal properties of bromo-acetamide derivatives have also been investigated. Studies have evaluated these compounds against various yeasts and molds, including those responsible for opportunistic infections in humans. The broth microdilution technique is commonly used to find the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
One study on 2-bromo-N-phenylacetamide demonstrated excellent activity against multiple oral cavity isolates of Candida glabrata, a species known for its increasing resistance to common antifungal agents. The compound showed a consistent MIC of 16 µg/mL and an MFC between 32–64 µg/mL, indicating a predominantly fungicidal effect. Other research has highlighted the activity of related compounds against pathogenic fungi like Fusarium solani and Candida krusei.
| Compound Class/Derivative | Fungal Strain | Key Findings |
| 2-bromo-N-phenylacetamide | Candida glabrata (oral isolates) | MIC: 16 µg/mL; MFC: 32-64 µg/mL |
| Benzimidazole-based Acetamides | Candida krusei | MIC: 125 µg/mL |
| Benzimidazole-based Acetamides | Fusarium solani | MIC: 125 µg/mL |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Saccharomyces cerevisiae | MIC values ranging from 0.3 to 5.0 mg/mL |
Tuberculosis remains a major global health threat, driving the search for new therapeutic agents. Derivatives containing the bromo-phenylacetamide scaffold have been explored for their potential against Mycobacterium tuberculosis. Whole-cell screening assays, often using colorimetric reagents like resazurin (B115843) to determine cell viability, are employed to establish the MIC of compounds against pathogenic strains like M. tuberculosis H37Rv.
Structure-activity relationship (SAR) studies have shown that bulky, lipophilic substituents, including bromo-phenyl groups, can enhance the antimycobacterial action of certain chemical classes. For example, a 2-(quinolin-4-yloxy)acetamide derivative featuring a 4-bromo substitution on the N-phenylacetamide portion exhibited potent activity against the H37Rv strain of M. tuberculosis.
| Compound Class/Derivative | Mycobacterial Strain | Key Findings |
| 2-(quinolin-4-yloxy)acetamide with 4-bromo N-phenylacetamide | M. tuberculosis H37Rv | Potent activity observed |
| 4-Alkoxyquinolines | M. tuberculosis H37Rv | MICs ranging from 0.03 to 12.32 µM |
Evaluation of Anticancer Properties
The potential of N-phenylacetamide derivatives as anticancer agents has been an area of active investigation. Research has focused on the synthesis of various analogues and their subsequent evaluation against a range of cancer cell lines to determine their cytotoxic effects and underlying mechanisms of action.
While specific cytotoxic data for this compound is not extensively documented in publicly available research, studies on structurally related bromo-phenylacetamide derivatives have demonstrated significant growth-inhibitory effects on various cancer cell lines. The cytotoxic activity of these compounds is often dose-dependent. tbzmed.ac.irtbzmed.ac.ir
For instance, a study on various phenylacetamide derivatives revealed that a compound with a 4-bromo substitution on the phenyl ring, 2-(4-Bromophenyl)-N-butylacetamide, exhibited notable cytotoxicity against breast cancer (MCF-7) and neuroblastoma (PC-12) cell lines. tbzmed.ac.ir The presence and position of halogen atoms on the phenyl ring appear to play a crucial role in the cytotoxic potency of these derivatives. tbzmed.ac.ir Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also highlighted their potential as anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov
The following table summarizes the cytotoxic activities of some representative phenylacetamide derivatives against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 |
| N-Butyl-2-(4-fluorophenyl)acetamide | MCF-7 (Breast Cancer) | 7±0.08 |
| N-Butyl-2-(2-chlorophenyl)acetamide | MCF-7 (Breast Cancer) | 7±0.4 |
| N-Butyl-2-(2-chlorophenyl)acetamide | MDA-MB-468 (Breast Cancer) | 6±0.08 |
| N-Butyl-2-(3-chlorophenyl)acetamide | PC-12 (Neuroblastoma) | 0.67±0.12 |
| 2-(4-Bromophenyl)-N-butylacetamide | MCF-7 (Breast Cancer) | 85±0.09 |
| 2-(4-Bromophenyl)-N-butylacetamide | MDA-MB-468 (Breast Cancer) | 87±0.13 |
| 2-(4-Bromophenyl)-N-butylacetamide | PC-12 (Neuroblastoma) | 2.50±0.13 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
A primary mechanism through which phenylacetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. tbzmed.ac.irtbzmed.ac.irresearchgate.net Research indicates that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. tbzmed.ac.irresearchgate.net
The induction of apoptosis by these derivatives has been associated with several key molecular events. Studies have shown an upregulation of pro-apoptotic proteins such as Bax and FasL, alongside a downregulation of the anti-apoptotic protein Bcl-2. tbzmed.ac.irtbzmed.ac.ir This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov
The release of cytochrome c is a critical step in the activation of the caspase cascade, a family of proteases that execute the apoptotic program. The activation of initiator caspases, such as caspase-8 and caspase-9, and subsequently, executioner caspases like caspase-3, leads to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death. nih.govnih.gov The ability of phenylacetamide derivatives to significantly increase the activity of caspase-3 has been demonstrated in various cancer cell lines, confirming their pro-apoptotic activity. tbzmed.ac.irtbzmed.ac.ir
Anti-inflammatory Investigations
Derivatives of acetamide have been explored for their potential as anti-inflammatory agents. nih.gov The primary mechanism underlying the anti-inflammatory effects of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.gov
The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Several acetamide derivatives have been designed and synthesized as selective COX-II inhibitors, demonstrating the potential of this chemical scaffold in modulating inflammatory pathways. tbzmed.ac.ir The anti-inflammatory activity of substituted phenoxy acetamide derivatives has been evaluated using methods such as the carrageenan-induced rat paw edema assay. tbzmed.ac.ir
Anthelmintic Activity Studies
The biological activity of N-phenylacetamide derivatives extends to potential anthelmintic applications. A study investigating a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties evaluated their nematicidal activity against Meloidogyne incognita, a plant-parasitic nematode. mdpi.com
In this research, one of the synthesized compounds, which features a phenylacetamide core structure, demonstrated significant nematicidal effects. mdpi.com The findings from this study suggest that the N-phenylacetamide scaffold could be a promising starting point for the development of new anthelmintic agents. mdpi.com Further research is needed to explore the full spectrum of anthelmintic activity of this compound and its derivatives against a broader range of parasitic helminths.
Enzyme Inhibition Assays
The interaction of this compound and its derivatives with various enzymes is a key area of pharmacological research. The bromo-substituted aromatic ring and the acetamide group can participate in various binding interactions with biological targets, potentially modulating their activity.
Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway that is essential for the survival of many pathogens, including bacteria, fungi, and nematodes, particularly when they are in environments with limited glucose. nih.govnih.gov This enzyme allows these organisms to utilize fatty acids as a carbon source for growth and persistence. nih.gov Notably, the glyoxylate cycle and ICL are absent in mammals, making ICL an attractive and specific target for the development of new antimicrobial and antiparasitic drugs. westminster.ac.uk
ICL is particularly important for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, during the latent phase of infection within the host. nih.govwestminster.ac.uk Consequently, there is significant interest in discovering potent and selective inhibitors of ICL. nih.govwestminster.ac.uk While several classes of compounds have been identified as ICL inhibitors, including itaconate, 3-nitropropionate, and 3-bromopyruvate, the search for novel inhibitor scaffolds continues. nih.govresearchgate.net To date, specific studies evaluating this compound or its direct derivatives as inhibitors of isocitrate lyase have not been reported in the scientific literature. However, given the broad range of biological activities exhibited by acetamide derivatives, investigating their potential to inhibit this key pathogenic enzyme could be a valuable avenue for future research.
Cholinesterase Activity Modulation
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders. Research has shown that various N-phenylacetamide derivatives possess the ability to modulate cholinesterase activity.
A study on N-phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole rings demonstrated moderate and selective inhibitory activity against AChE. dergipark.org.trresearchgate.net For instance, the compound 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide was identified as a notable inhibitor with an IC50 value of 6.68 µM against AChE. researchgate.net This suggests that the N-phenylacetamide scaffold can serve as a foundational structure for developing cholinesterase inhibitors. The inhibitory potential is influenced by the nature and position of substituents on the phenyl ring and the acetamide nitrogen. While no direct data exists for this compound, the presence of the bromo and dimethylphenyl groups would likely influence its binding affinity to the active site of cholinesterases.
Table 1: Cholinesterase Inhibitory Activity of Selected N-Phenylacetamide Derivatives Note: This table is illustrative and based on data for related compounds, not this compound itself.
| Compound | Target Enzyme | IC50 (µM) |
| 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | AChE | 6.68 |
| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivative (4g) | AChE | 1.1 |
Data sourced from studies on N-phenylacetamide and benzamide derivatives. researchgate.netresearchgate.netnih.gov
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of enzymes that play a significant role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. rsc.org Consequently, inhibitors of LOX enzymes are of great interest for the development of anti-inflammatory drugs. While direct studies on the lipoxygenase inhibitory activity of this compound are scarce, research on other classes of compounds containing related structural motifs has shown promise.
For example, a study on phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore identified compounds with potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This indicates that the phenylacetic acid moiety, which is structurally related to the acetamide group, can be a key component for interacting with the active site of 5-LOX. The anti-inflammatory potential of N-phenylacetamide derivatives has also been suggested in broader studies. nih.gov The substitution pattern on the phenyl ring of this compound, specifically the bromine atom and methyl groups, would be expected to modulate its potential interaction with lipoxygenase enzymes.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, potential molecular targets can be inferred from docking studies performed on analogous structures.
Based on the activities of related N-phenylacetamide compounds, key potential molecular targets include:
Acetylcholinesterase (AChE): Docking studies on N-phenylacetamide derivatives have explored their binding within the active site of AChE. researchgate.net
Butyrylcholinesterase (BChE): Similar to AChE, BChE is a relevant target for inhibitors based on the N-phenylacetamide scaffold.
5-Lipoxygenase (5-LOX): Given the interest in related compounds as anti-inflammatory agents, 5-LOX represents a plausible target. Molecular modeling of phenylacetic acid derivatives has shown interactions with the catalytic iron-containing region of the 15-LOX enzyme. nih.gov
Molecular docking studies on N-phenylacetamide derivatives targeting cholinesterases have revealed key binding interactions. These typically involve hydrogen bonding with amino acid residues in the catalytic active site and peripheral anionic site, as well as hydrophobic interactions with aromatic residues. researchgate.net For instance, the docking of 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide into the active site of AChE showed interactions that stabilize the ligand-enzyme complex. researchgate.net
In the context of lipoxygenase inhibition, docking studies of phenylacetic acid derivatives have suggested that the phenyl ring and the acidic moiety can fit into the active site of the enzyme, interacting with key residues near the catalytic iron atom. nih.gov For this compound, the bromo and dimethylphenyl groups would likely occupy hydrophobic pockets within the active site of a target enzyme, potentially influencing its binding affinity and selectivity.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Although specific SAR studies for this compound are not available, general SAR principles can be derived from research on related N-phenylacetamide and acetamide derivatives.
Substitution on the Phenyl Ring: The nature, position, and size of substituents on the N-phenyl ring significantly impact biological activity. For cholinesterase inhibitors, electron-donating or electron-withdrawing groups at different positions can modulate the binding affinity. researchgate.net In the case of this compound, the bromine at the para position and the two methyl groups at the ortho positions create a specific electronic and steric profile that would be a critical determinant of its activity.
Acetamide Moiety: The acetamide group itself is a key pharmacophoric feature, often involved in hydrogen bonding with the target protein. Modifications to the acetyl group could influence potency and selectivity.
A study on quinazolinone-based acetamide derivatives as anti-leishmanial agents highlighted the importance of the acetamide linker and substitutions on the terminal phenyl ring for activity. nih.gov
Computational Pharmacokinetic Property Prediction (ADME-related computational studies)
Computational (in silico) methods are valuable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov While experimental ADME data for this compound is not available, its properties can be predicted using various computational models.
Table 2: Predicted ADME Properties for this compound Note: These are theoretical predictions and have not been experimentally verified.
| Property | Predicted Value/Classification | Implication |
| Molecular Weight | 242.11 g/mol | Compliant with Lipinski's rule of five (<500) |
| LogP (octanol/water) | ~3.0 | Indicates good lipophilicity, suggesting potential for good absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five (≤5) |
| Number of Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's rule of five (≤10) |
| Blood-Brain Barrier (BBB) Penetration | Likely | Based on low molecular weight, moderate lipophilicity, and low TPSA. |
| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed from the gastrointestinal tract. |
These computational predictions suggest that this compound possesses drug-like properties and is likely to have good oral bioavailability and CNS penetration. However, it is crucial to note that these are theoretical predictions and require experimental validation.
Applications Beyond Biological Activity
Role as a Synthetic Building Block in Organic Chemistry
N-(4-bromo-2,6-dimethylphenyl)acetamide is a valuable building block in organic synthesis, primarily due to the presence of a bromine atom on the phenyl ring. This halogen atom provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netarkat-usa.orgmdpi.commdpi.com In these reactions, the bromine atom can be substituted with a wide range of organic groups from boronic acids or their esters, facilitating the synthesis of complex biaryl compounds and other extended aromatic systems. The ortho-methyl groups on the phenyl ring can influence the reactivity and selectivity of these coupling reactions by providing steric hindrance, which can be advantageous in controlling the regioselectivity of the transformation.
Furthermore, the acetamide (B32628) functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 4-bromo-2,6-dimethylaniline (B44771). This transformation opens up another avenue for synthetic diversification, allowing for the introduction of the 4-bromo-2,6-dimethylphenyl moiety into different molecular scaffolds. The amine can undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation, further expanding its utility as a synthetic intermediate.
The reactivity of this compound in such synthetic transformations is crucial for the construction of intricate molecular architectures, including those found in pharmaceuticals, agrochemicals, and materials science.
Precursor in Fine Chemical and Specialty Material Synthesis
The role of this compound as a precursor extends to the synthesis of fine chemicals and specialty materials. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of more complex products. The synthetic versatility of this compound makes it an ideal starting material for the multi-step synthesis of such high-value compounds.
In the realm of specialty materials, derivatives of this compound can be envisioned as monomers or additives in the creation of polymers with tailored properties. The rigid aromatic core and the potential for further functionalization through the bromine atom could be exploited to design polymers with enhanced thermal stability, specific optical properties, or improved mechanical strength. While specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, the general utility of N-arylacetamides as precursors to performance polymers is an active area of research.
For instance, the bromo- and dimethyl-substituted phenyl ring could be incorporated into polyamides, polyimides, or other high-performance polymers to influence properties such as solubility, processability, and flame retardancy. The development of novel materials with specific functionalities often relies on the availability of such versatile and reactive building blocks.
Potential in Agricultural Chemical Development (e.g., Pesticides, Fungicides)
While direct studies on the pesticidal or fungicidal properties of this compound are limited, the broader class of N-phenylacetamide derivatives has shown significant promise in the development of agricultural chemicals. evitachem.com Research has demonstrated that various substituted N-phenylacetamides exhibit herbicidal, insecticidal, and fungicidal activities.
For example, studies on related brominated compounds, such as 2-bromo-N-phenylacetamide, have revealed potent fungicidal effects against various Candida species, including fluconazole-resistant strains. nih.govslideshare.net This suggests that the bromoacetamide moiety can be a key pharmacophore for antifungal activity. Similarly, other N-phenylacetamide derivatives have been investigated for their nematicidal activity against plant-parasitic nematodes. sigmaaldrich.comojp.gov
The structural features of this compound, including the halogenated and alkyl-substituted aromatic ring, are common motifs in many commercial pesticides. These substitutions can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets in pests and pathogens. Therefore, it is plausible that this compound or its derivatives could serve as lead compounds for the discovery and development of new agrochemicals. Further research and screening would be necessary to fully evaluate its potential in this area.
| Compound Class | Type of Activity | Target Organism/Pest | Reference |
|---|---|---|---|
| Brominated N-phenylacetamides | Fungicidal | Candida spp. | nih.govslideshare.net |
| N-phenylacetamide derivatives | Nematicidal | Meloidogyne incognita | sigmaaldrich.comojp.gov |
| Phenoxyacetamide derivatives | Insecticidal | Spodoptera littoralis (Cotton Leafworm) | semanticscholar.org |
| N-phenylacetamide derivatives containing 4-arylthiazole moieties | Antibacterial | Xanthomonas spp. | sigmaaldrich.comojp.gov |
Exploration in Forensic Science for Latent Fingerprint Detection (Applicability of related structural motifs)
In the field of forensic science, the detection of latent fingerprints on porous surfaces like paper is a critical task. For decades, ninhydrin (B49086) has been a cornerstone reagent for this purpose, reacting with amino acids present in fingerprint residues to produce a characteristic purple color. bvda.comdoi.org The success of ninhydrin has spurred extensive research into the development of analogs with improved sensitivity, fluorescence, and solubility in environmentally benign solvents. nih.govojp.govnih.govtaylorfrancis.comojp.gov
While there is no direct evidence of this compound being used for latent fingerprint detection, the exploration of its structural motifs in this context is a plausible area of investigation. The development of ninhydrin analogs often involves the modification of the aromatic ring system to enhance the spectroscopic properties of the resulting amino acid adduct.
The 2,6-dimethylphenylamide structural unit present in this compound could potentially be incorporated into new reagents for fingerprint development. The steric hindrance provided by the two methyl groups could influence the reaction kinetics and the conformation of the final colored or fluorescent product, potentially leading to sharper and more defined fingerprint ridges. The bromo-substituent could also be a site for further chemical modification to tune the properties of a potential detection reagent.
The design of new fingerprint detection agents often involves creating molecules that can react with the components of fingerprint residue to form highly colored or fluorescent products. The core structure of this compound, with its reactive sites and substituted aromatic ring, represents a type of chemical scaffold that could be adapted for such forensic applications. However, significant research and development would be required to synthesize and evaluate the efficacy of any such novel reagents.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced N-(4-bromo-2,6-dimethylphenyl)acetamide Hybrid Molecules
A significant future direction lies in the rational design and synthesis of hybrid molecules that incorporate the this compound core. This strategy involves covalently linking the primary scaffold with other pharmacologically active moieties to create new chemical entities with potentially synergistic or multi-target activities. For instance, creating hybrids with heterocyclic systems known for their diverse biological activities, such as thiazole (B1198619) or pyrazine (B50134) rings, could yield compounds with enhanced antimicrobial or anticancer properties. researchgate.netmdpi.com
The synthesis of such hybrids would build upon established amide coupling reactions. A general approach could involve reacting 4-bromo-2,6-dimethylaniline (B44771) with a carboxylic acid derivative of the desired bioactive molecule, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov Another strategy involves modifying the acetamide (B32628) portion of the molecule, for example, by synthesizing N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide, which introduces a reactive handle for further nucleophilic substitution with various functional groups. These advanced derivatives would then be subjected to rigorous structural characterization and biological screening to identify lead compounds for further development.
Targeted Drug Discovery and Development Strategies
The potential of this compound as a building block in medicinal chemistry warrants a more focused approach to drug discovery. Future research should move towards identifying specific biological targets. Acetamide derivatives have shown promise as inhibitors of enzymes like heme oxygenase-1 (HO-1), which is implicated in cancer cell proliferation. nih.gov A targeted strategy would involve screening this compound and its newly synthesized analogs against a panel of clinically relevant enzymes and receptors.
Structure-based drug design, aided by computational modeling and X-ray crystallography of related compounds, can guide the synthesis of more potent and selective inhibitors. nih.gov For example, understanding the binding interactions within the active site of a target protein can inform modifications to the this compound structure to enhance affinity and specificity. Subsequent evaluation of these targeted molecules in relevant cell-based assays and preclinical models will be crucial to validate their therapeutic potential. nih.gov Research into related acetamide derivatives has demonstrated activity against various cancer cell lines, providing a strong rationale for investigating this compound derivatives in oncology. researchgate.net
Green Synthesis Approaches for Sustainable Production
As the potential applications of this compound expand, developing environmentally benign and efficient synthesis methods becomes imperative. Traditional batch synthesis methods often involve corrosive reagents like bromoacetyl bromide and require significant solvent usage and waste management protocols. Future research should focus on "green" chemistry principles to create more sustainable production pathways.
One promising approach is the implementation of continuous flow reactor technology. Pilot studies on related processes have shown that microreactors can achieve high yields (e.g., 94%) by improving heat and mass transfer, reducing reaction times, and minimizing waste. Other green strategies to explore include:
The use of less hazardous brominating agents.
Employing catalytic methods to reduce the amount of reagents needed.
Utilizing aqueous or solvent-free reaction conditions.
Developing efficient protocols for catalyst and solvent recycling.
These advancements would not only reduce the environmental impact of production but could also lead to more cost-effective and safer manufacturing processes on an industrial scale.
Deeper Mechanistic Insights into Biological Action
While this compound and its derivatives are recognized for their biological potential, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future investigations must aim to elucidate the specific pathways and molecular interactions through which these compounds exert their effects. The bromine atom and the acetamide group are known to be capable of forming hydrogen bonds and other non-covalent interactions with biological targets, but the precise nature of these interactions needs to be defined.
Advanced biochemical and cell-based assays can be employed to identify the direct binding partners of these molecules. Techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) can help pinpoint the specific proteins and signaling pathways modulated by this compound derivatives. A deeper mechanistic understanding is fundamental for rational drug development, enabling the optimization of compounds for improved efficacy and selectivity, and for identifying potential biomarkers for patient stratification.
Exploration of Novel Material Science Applications
Beyond its biomedical potential, this compound holds promise in the field of material science. Its defined chemical structure makes it a valuable building block for the synthesis of more complex organic materials. The presence of the aromatic ring, amide group, and bromine atom provides multiple sites for polymerization or incorporation into larger supramolecular assemblies.
Future research could explore its use in the development of:
Polymers and Resins: As a monomer or additive, it could impart specific properties such as thermal stability, flame retardancy (due to the bromine content), or altered mechanical characteristics to polymers.
Crystal Engineering: The ability of the amide group to form predictable hydrogen bonds can be exploited in crystal engineering to design materials with specific packing arrangements and properties. nih.gov The crystal structure of a related compound, 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide, has been shown to form one-dimensional chains through hydrogen bonding. nih.gov
Ligands in Catalysis: The compound can potentially act as a ligand, coordinating with metal centers to form catalysts for various organic transformations.
Systematic investigation into these areas could uncover novel applications for this compound, expanding its utility beyond the life sciences. A detailed study of a related compound's crystal data highlights the structural basis for its potential in materials science.
Table of Crystallographic Data for the Related Compound 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.7146 (6) |
| b (Å) | 22.999 (3) |
| c (Å) | 13.5350 (15) |
| β (°) | 91.138 (3) |
| Volume (ų) | 1467.3 (3) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromo-2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acetylation of the corresponding amine precursor. For example, bromine substitution on the aromatic ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (60–80°C). Acetylation of the amine group is performed with acetic anhydride in the presence of a base (e.g., pyridine) to prevent side reactions . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize by-products like diacetylated derivatives.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm the acetamide group (δ ~2.1 ppm for CH, δ ~168 ppm for carbonyl) and bromine/alkyl substitution on the aromatic ring.
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 276.56 (CHBrClNO) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies (pH 3–10, 25–60°C) show degradation under strongly acidic/basic conditions, necessitating storage in inert atmospheres at –20°C. Light sensitivity requires amber vials for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Standardize assays : Use validated cell lines (e.g., MCF-7 for anticancer studies) and replicate experiments with controls.
- Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., replacing bromine with chlorine alters electron density and binding affinity .
- Meta-analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify outliers .
Q. What strategies enhance the pharmacological efficacy of this compound while minimizing off-target effects?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve target selectivity.
- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester linkages) to enhance bioavailability.
- In silico docking : Use software like AutoDock to predict interactions with targets (e.g., COX-2 for anti-inflammatory activity) and prioritize synthetic targets .
Q. What are the mechanistic implications of the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation. Key considerations:
- Catalyst selection : Pd(PPh) or PdCl(dppf) at 0.5–1 mol% loading.
- Solvent optimization : Use toluene/ethanol mixtures (3:1) to balance solubility and reaction kinetics.
- By-product analysis : Monitor for debromination using GC-MS .
Q. How can researchers address low yields in scaled-up synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions.
- Catalyst recycling : Use immobilized palladium catalysts to reduce costs.
- Process analytical technology (PAT) : In-line IR spectroscopy monitors intermediate formation and adjusts parameters in real time .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
